molecular formula C11H9N3O B8562111 5,10-Dihydroimidazo[2,1-c][1,4]benzodiazepin-4-one

5,10-Dihydroimidazo[2,1-c][1,4]benzodiazepin-4-one

Cat. No. B8562111
M. Wt: 199.21 g/mol
InChI Key: WGPAXZJDNHGVQX-UHFFFAOYSA-N
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Patent
US05733905

Procedure details

To a suspension of 4 mmol of lithium aluminum hydride in 20 ml of anhydrous tetrahydrofuran is added a 1 mmol solution of 10,11-dihydro-11-oxo-5H-imidazo-[2,1-c][1,4]benzodiazepine and the mixture is refluxed for 24 hours and cooled at 0° C. To the mixture is added dropwise 0.12 ml of water and 6 ml of 1N sodium hydroxide. The mixture is extracted with ethyl acetate and the solvent removed to give the desired product as a solid. Recrystallization from methylene chloride-hexane gives crystals, m.p. 164°-170° C.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.12 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O=[C:8]1[C:14]2=[N:15][CH:16]=[CH:17][N:13]2[CH2:12][C:11]2[CH:18]=[CH:19][CH:20]=[CH:21][C:10]=2[NH:9]1.O.[OH-].[Na+]>O1CCCC1>[N:15]1[CH:16]=[CH:17][N:13]2[CH2:12][C:11]3[CH:18]=[CH:19][CH:20]=[CH:21][C:10]=3[NH:9][CH2:8][C:14]=12 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
4 mmol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
1 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NC2=C(CN3C1=NC=C3)C=CC=C2
Step Three
Name
Quantity
0.12 mL
Type
reactant
Smiles
O
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1CNC1=C(C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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